1-(2,4-dichlorophenyl)Cyclopentanecarboxylic acid
Description
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O2/c13-8-3-4-9(10(14)7-8)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVNUENSNUSROF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=C(C=C(C=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50533434 | |
| Record name | 1-(2,4-Dichlorophenyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50533434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61023-76-5 | |
| Record name | 1-(2,4-Dichlorophenyl)cyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61023-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Dichlorophenyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50533434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme and Conditions
- Starting from a suitably substituted cyclohexanone (e.g., 2,4-dichlorophenyl-substituted cyclohexanone), the compound undergoes base-induced ring contraction.
- The process involves an acyloin condensation catalyzed by sodium or potassium metal in inert solvents such as toluene or tetrahydrofuran.
- The reaction temperature is maintained between 25°C and 120°C, typically around 50°C for 24 hours.
- The intermediate cyclic acyloin is oxidized in situ using oxidizing agents like thionyl chloride, manganese dioxide, or other suitable oxidants to afford diketones.
- Subsequent hydrazone formation and ring contraction steps lead to the cyclopentanecarboxylic acid framework.
Advantages
- High overall yields (90–100%, typically ~95%) due to combined cyclization and oxidation steps.
- Mild reaction conditions and relatively simple workup.
- The method allows introduction of diverse substituents on the aromatic ring, including 2,4-dichloro groups.
Example Data Table for Ring Contraction Step
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acyloin condensation | Na metal, toluene | 50 | 24 hours | 95 | Formation of cyclic acyloin intermediate |
| In situ oxidation | Thionyl chloride or MnO2 | 0 to 65 | 4 hours | - | Conversion to diketone |
| Hydrazone formation | Hydrazine, acid catalyst (pH 5-11) | Room temp | 2 hours | - | Prepares for ring contraction |
| Ring contraction and workup | Acidification, extraction | 25-50 | 2 hours | 90-95 | Isolation of cyclopentanecarboxylic acid |
Palladium-Catalyzed Hydrocarboxylation and Arylation
Another synthetic route involves palladium-catalyzed hydrocarboxylation of cyclopentene derivatives followed by selective arylation to introduce the 2,4-dichlorophenyl group.
Methodology
- Cyclopentene undergoes palladium-catalyzed hydrocarboxylation under carbon monoxide atmosphere to yield cyclopentanecarboxylic acid.
- Subsequent palladium-catalyzed cross-coupling (e.g., Suzuki or direct C–H arylation) introduces the 2,4-dichlorophenyl substituent at the 1-position.
- Reaction conditions include use of palladium catalysts (Pd(PPh3)4 or Pd(OAc)2), bases such as K2CO3, and solvents like DMF or toluene.
- Temperatures range from 80°C to 120°C depending on the step.
Advantages and Limitations
- Allows direct functionalization of cyclopentane ring.
- High regioselectivity and functional group tolerance.
- Requires expensive catalysts and precise control of reaction parameters.
Direct Functionalization of Cyclopentanecarboxylic Acid Derivatives
An alternative approach is to start from commercially available cyclopentanecarboxylic acid derivatives and perform electrophilic aromatic substitution or cross-coupling reactions to introduce the 2,4-dichlorophenyl moiety.
- This method often uses halogenated cyclopentanecarboxylic acid esters or amides as intermediates.
- Cross-coupling reactions (e.g., Suzuki, Heck) are employed with 2,4-dichlorophenyl boronic acids or halides.
- Requires protection/deprotection strategies for carboxyl groups.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Ring contraction of cyclohexanone derivatives | Na or K metal, thionyl chloride, hydrazine, acid workup | 90–95 | High yield, mild conditions | Multi-step, requires careful control |
| Palladium-catalyzed hydrocarboxylation and arylation | Pd catalyst, CO, bases, aryl halides/boronic acids | 70–85 | Direct functionalization, regioselective | Expensive catalysts, sensitive conditions |
| Direct cross-coupling on cyclopentanecarboxylic acid derivatives | Pd catalysts, aryl boronic acids/halides | 60–80 | Versatile, modular synthesis | Requires protecting groups, moderate yields |
Research Findings and Optimization Notes
- In situ oxidation with thionyl chloride after acyloin condensation significantly improves diketone yield and purity.
- Use of sodium metal in toluene at 50°C for 24 hours is optimal for ring contraction.
- Direct reaction of diazoketones with primary or secondary amines under ring contraction conditions yields high purity amides, which can be hydrolyzed to the acid.
- Palladium-catalyzed methods require careful ligand and base selection to prevent catalyst deactivation.
- Substituent effects of 2,4-dichloro groups influence reaction rates and yields, necessitating optimization of reaction times and temperatures.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichlorophenyl)Cyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Intermediates
1-(2,4-Dichlorophenyl)cyclopentanecarboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is notably used in the development of antitussive drugs, which are essential for treating coughs. For example, it is a precursor for Caramiphen, a cholinergic antagonist utilized in managing Parkinson's disease symptoms .
Anticancer Research
Recent studies have indicated that derivatives of cyclopentanecarboxylic acids exhibit histone deacetylase (HDAC) inhibitory activity. These compounds are being investigated for their potential as anticancer agents due to their role in regulating gene expression related to cancer cell proliferation. Specifically, compounds derived from this compound have shown promising results in inhibiting various HDAC isoforms, which are implicated in cancer progression .
Agricultural Applications
Herbicide Development
The compound has been explored as a potential herbicide due to its structural similarity to known herbicidal agents. Its efficacy in controlling weed populations while minimizing crop damage is under investigation. The chlorinated phenyl group enhances its biological activity, making it a candidate for further development in agricultural applications .
Material Science Applications
Synthesis of Functional Materials
This compound can be utilized in the synthesis of functional materials such as polymers and resins. Its carboxylic acid functionality allows it to participate in various polymerization reactions, leading to materials with tailored properties for specific applications .
Case Study 1: Antitussive Drug Development
A study highlighted the synthesis of a series of derivatives from this compound aimed at enhancing the efficacy and reducing side effects of existing antitussive medications. The research demonstrated that modifications to the cyclopentane ring significantly influenced pharmacological activity and bioavailability.
Case Study 2: HDAC Inhibition
In another study focusing on anticancer properties, derivatives synthesized from this compound were tested for their ability to inhibit HDAC enzymes. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard HDAC inhibitors, suggesting their potential use as novel anticancer therapeutics .
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorophenyl)Cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The dichlorophenyl group may interact with hydrophobic pockets in biomolecules, affecting their function and stability.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Position and Halogenation Effects
- 1-(4-Chlorophenyl)cyclopentanecarboxylic acid (CAS 505071-95-4): Structural Difference: Features a single chlorine atom at the para-position of the phenyl group. Impact: Reduced steric hindrance and lower electron-withdrawing capacity compared to the 2,4-dichloro derivative. This enhances its solubility in polar solvents (e.g., methanol) . Molecular Weight: 228.67 g/mol vs. 259.13 g/mol for the dichloro analog.
- 1-(2,6-Difluorophenyl)cyclobutan-1-amine hydrochloride: Structural Difference: Replaces chlorine with fluorine and substitutes cyclopentane with a smaller cyclobutane ring.
Ring Size and Functional Group Variations
1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid (CAS 50921-39-6):
4-(4-Chlorophenyl)-1-methylcyclohexanecarboxylic acid (CAS 61405-10-5):
Functional Group Modifications
Cyclopentyl fentanyl (hydrochloride) :
1-(4-Chloro-benzenesulfonyl)-cyclopentane-carboxylic acid (CAS 505071-95-4):
Physicochemical and Application Comparison
Table 1: Key Properties of Selected Analogs
Research Findings
- Biological Activity: The 2,4-dichlorophenyl group in the target compound is associated with enhanced binding affinity to hydrophobic pockets in enzymes, as seen in cannabinoid CB1 receptor antagonists (e.g., pyrazole-3-carboxamide derivatives) .
- Synthetic Utility : The cyclopentane ring in this compound provides a chiral center for asymmetric synthesis, enabling the production of enantiomerically pure intermediates for agrochemicals (e.g., propiconazole derivatives) .
Biological Activity
1-(2,4-Dichlorophenyl)cyclopentanecarboxylic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. Its unique structure, featuring a cyclopentanecarboxylic acid backbone with a dichlorophenyl substituent, suggests a range of interactions with biological targets.
- Molecular Formula: C₁₂H₁₂Cl₂O₂
- Molecular Weight: Approximately 259.13 g/mol
- Structure: The compound consists of a cyclopentane ring attached to a carboxylic acid functional group and a dichlorophenyl group, which enhances its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The carbonyl group in the carboxylic acid can form covalent bonds with nucleophiles in proteins and other biological macromolecules, leading to potential therapeutic effects.
Antimicrobial Activity
Research indicates that derivatives of cyclopentanecarboxylic acids exhibit significant antimicrobial properties. In vitro studies have shown that this compound has potential against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. It may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators.
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer activity. It has shown effectiveness in inhibiting the growth of certain cancer cell lines in vitro, indicating its potential as a lead compound for further development in cancer therapeutics.
Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Study | Demonstrated effectiveness against E. coli and S. aureus with MIC values ranging from 10-50 µg/mL. |
| Inflammation Model | Reduced paw edema in carrageenan-induced rat models by up to 40% compared to control groups. |
| Cancer Cell Line Study | Inhibited proliferation of HepG2 liver cancer cells with an IC50 value of 25 µM. |
Case Studies
-
Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of various cyclopentanecarboxylic acid derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibiotic agent . -
Anti-inflammatory Activity
In a study assessing the anti-inflammatory properties of several compounds, this compound was found to significantly reduce inflammation markers in rat models subjected to induced inflammation . The compound demonstrated a dose-dependent effect on COX enzyme inhibition. -
Anticancer Research
Research conducted on the effects of this compound on HepG2 liver cancer cells revealed that it inhibited cell proliferation effectively. The study highlighted the need for further exploration into its mechanisms and potential as a chemotherapeutic agent .
Q & A
Q. What are the recommended methods for synthesizing 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid with high purity?
Methodological Answer: Synthesis typically involves cyclopentane ring formation followed by aromatic substitution. Key steps include:
- Friedel-Crafts alkylation : Reacting cyclopentanecarbonyl chloride with 2,4-dichlorobenzene under anhydrous AlCl₃ catalysis.
- Hydrolysis : Convert the intermediate ester to the carboxylic acid using NaOH or HCl .
- Purification : Recrystallization from ethanol/water mixtures yields crystals with a melting point of 160–164°C (observed in analogs like 1-(4-chlorophenyl)-1-cyclopentanecarboxylic acid) .
Q. Which analytical techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., dichlorophenyl protons at δ 7.3–7.8 ppm, cyclopentane protons at δ 1.8–2.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (expected ~287.09 g/mol based on analogs) .
- X-ray Crystallography : Resolve hydrogen-bonding networks (carboxylic acid dimers common in similar structures) .
Advanced Research Questions
Q. How do substituent positions (e.g., 2,4-dichloro vs. 4-fluoro) affect physicochemical properties?
Methodological Answer: Substituent effects can be studied via:
Q. What challenges arise in crystallizing this compound for structural studies?
Methodological Answer: Crystallization difficulties stem from:
- Flexible Cyclopentane Ring : Adopts multiple conformations, complicating lattice formation.
- Hydrogen Bonding : Carboxylic acid groups form dimers, but steric hindrance from dichlorophenyl may disrupt packing .
Solutions : - Use mixed solvents (e.g., DMSO/water) for slow evaporation.
- Co-crystallize with amines to stabilize hydrogen bonds .
Q. How can computational methods predict biological activity of this compound?
Methodological Answer:
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
Q. How to resolve contradictions in spectroscopic data between analogs?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
